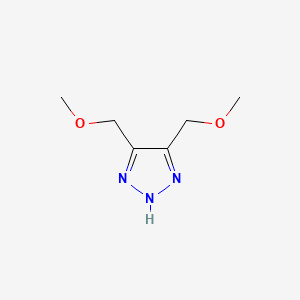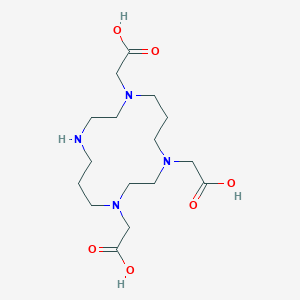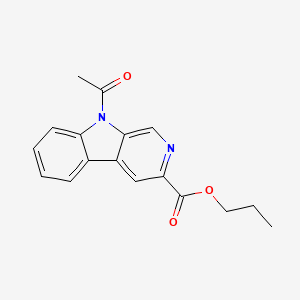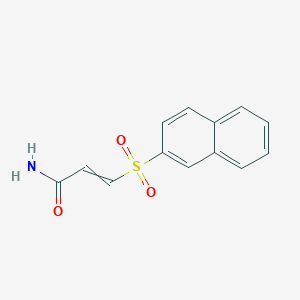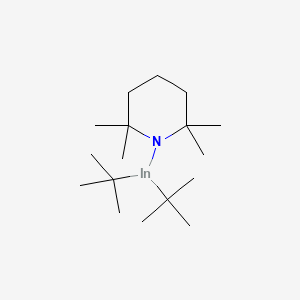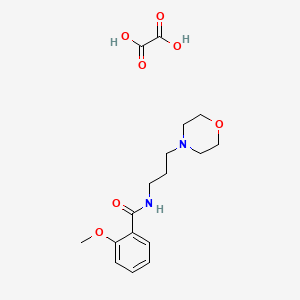
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 3-morpholin-4-ylpropylamine under specific reaction conditions to form the desired benzamide compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be compared with other similar compounds, such as:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)benzoic acid: This compound also contains a morpholine ring and a benzene ring, but with different substituents and functional groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound belongs to the class of quinazolinamines and has a similar structural motif with a morpholine ring and benzamide moiety.
Propriétés
Numéro CAS |
125790-06-9 |
|---|---|
Formule moléculaire |
C17H24N2O7 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-19-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-20-12-10-17;3-1(4)2(5)6/h2-3,5-6H,4,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6) |
Clé InChI |
KKUGFDULKZEDJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCCCN2CCOCC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


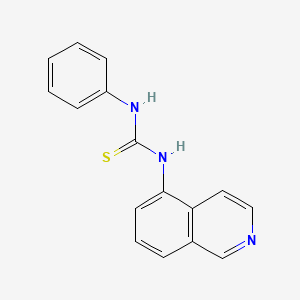
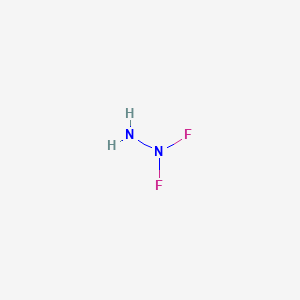
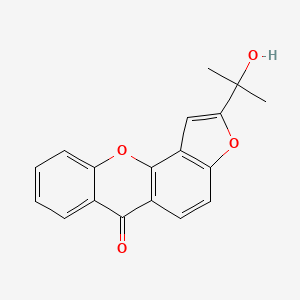
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
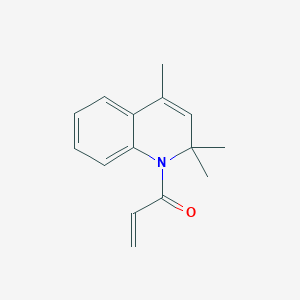
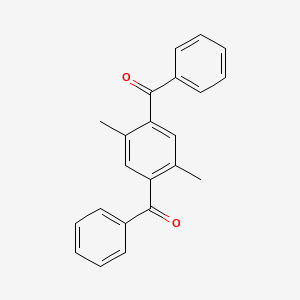
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
